molecular formula C7H6F3N B6240111 3-(1,1-difluoroethyl)-2-fluoropyridine CAS No. 2375273-84-8

3-(1,1-difluoroethyl)-2-fluoropyridine

Cat. No.: B6240111
CAS No.: 2375273-84-8
M. Wt: 161.1
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Description

3-(1,1-Difluoroethyl)-2-fluoropyridine: is an organic compound characterized by the presence of a pyridine ring substituted with a 1,1-difluoroethyl group and a fluorine atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-difluoroethyl)-2-fluoropyridine typically involves the introduction of the difluoroethyl group onto a pyridine ring. One common method includes the reaction of 2-fluoropyridine with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, nickel-catalyzed difluoroethylation reactions have been explored for the efficient production of difluoroethylated aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the difluoroethyl group.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation may produce pyridine N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,1-difluoroethyl)-2-fluoropyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and performance of these products.

Mechanism of Action

The mechanism by which 3-(1,1-difluoroethyl)-2-fluoropyridine exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic properties of the pyridine ring, affecting its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)pyridine
  • 2-Fluoropyridine
  • 3-(1,1-Difluoroethyl)-4-fluoropyridine

Uniqueness

Compared to similar compounds, 3-(1,1-difluoroethyl)-2-fluoropyridine offers a unique combination of electronic and steric properties. The presence of both a difluoroethyl group and a fluorine atom on the pyridine ring can significantly alter its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2375273-84-8

Molecular Formula

C7H6F3N

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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